6-Oxaspiro[3.5]non-7-en-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.5]non-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-2-5-10-6-8(7)3-1-4-8/h2,5H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSIGPTRZCTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Oxaspiro 3.5 Non 7 En 9 One and Analogues
Oxidative Rearrangement Strategies for Spirocyclic Pyran Core Elaboration
Oxidative rearrangement reactions provide a powerful tool for the transformation of furan (B31954) rings into pyranone structures, a key transformation for accessing the 6-oxaspiro[3.5]nonane core. This approach leverages the inherent reactivity of the furan moiety to construct the six-membered oxygen-containing ring.
Synthesis via 1-(Furan-2-yl)cyclobutanol Precursors
A key strategy for the synthesis of 6-oxaspiro[3.5]non-7-en-9-one involves the oxidative ring expansion of 1-(furan-2-yl)cyclobutanol precursors. This method is an application of the broader class of furan oxidations, most notably the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones. In this specific context, the cyclobutanol (B46151) group is attached at the 2-position of the furan ring.
The general transformation begins with the furan-containing cyclobutanol, which is subjected to an oxidizing agent. Common oxidants used for this type of rearrangement include meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), or singlet oxygen (¹O₂). The reaction proceeds to yield the desired spirocyclic pyranone system. The choice of oxidant and reaction conditions can influence the yield and selectivity of the transformation. For instance, enzymatic protocols using haloperoxidases have been developed as a greener alternative to traditional chemical oxidants.
Mechanistic Principles Underlying Oxidative Rearrangement Pathways
The mechanism of the oxidative rearrangement of 2-furylcarbinols is a well-studied process that underpins the synthesis of the spirocyclic pyran core. The reaction is initiated by the oxidation of the furan ring.
When singlet oxygen is used, the reaction proceeds through a [4+2] cycloaddition, also known as the Schenck ene reaction, to form an unstable endoperoxide intermediate. This endoperoxide then undergoes rearrangement. One proposed pathway involves the collapse of the endoperoxide to form carbonyl oxide species, which can readily convert into dioxirane (B86890) intermediates. These intermediates can then rearrange via a process analogous to an intramolecular Baeyer-Villiger oxidation to yield the final pyranone product.
Alternatively, with reagents like NBS or m-CPBA, the reaction is thought to proceed through an initial electrophilic attack on the electron-rich furan ring. This generates a cationic intermediate which is then attacked by a nucleophile (such as water or an alcohol). The resulting intermediate undergoes a series of rearrangements, ultimately leading to the ring-expanded pyranone structure. The presence of the cyclobutanol substituent directs the rearrangement to form the spirocyclic junction.
Cycloaddition Reactions in the Construction of Spiro[3.5]nonane Frameworks
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, providing a powerful means to construct cyclic systems with high stereocontrol. In the context of this compound, these reactions are particularly useful for assembling the cyclobutane (B1203170) portion of the spirocycle.
[2+2] Cycloaddition Approaches for Cyclobutanone (B123998) Scaffolds
The construction of the cyclobutanone ring, a key component of the spiro[3.5]nonane framework, can be efficiently achieved through [2+2] cycloaddition reactions. A common and effective method involves the reaction of a ketene (B1206846) with an alkene. For instance, the cycloaddition of dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and an activating agent like zinc) with a suitable alkene precursor can yield a dichlorocyclobutanone adduct. This adduct can then be subjected to further transformations, such as dehalogenation, to afford the desired cyclobutanone scaffold.
Another powerful approach is the photochemical [2+2] cycloaddition, which involves the reaction of an enone with an alkene. This light-catalyzed reaction can be highly stereoselective and provides a direct route to complex cyclobutane structures. The regiochemistry and stereochemistry of the cycloaddition are governed by the nature of the substituents on both the enone and the alkene. These photochemical methods are particularly valuable for creating highly substituted cyclobutane rings that are difficult to access through other means.
| [2+2] Cycloaddition Method | Reactants | Key Features | Reference |
| Ketene Cycloaddition | Ketene + Alkene | Forms cyclobutanone directly. Can use substituted ketenes and alkenes. | |
| Photochemical Cycloaddition | Enone + Alkene | Light-induced reaction. Often provides high stereoselectivity. |
Application of Paternò–Büchi Cycloaddition in Dioxaspiro Systems
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an electronically excited state and an alkene in its ground state, leading to the formation of a four-membered oxetane (B1205548) ring. This reaction is named after its discoverers, Emanuele Paternò and George Büchi. While the primary focus of this article is on this compound, the Paternò–Büchi reaction is highly relevant for the synthesis of related dioxaspiro systems, which can serve as important precursors or analogues.
The mechanism of the Paternò–Büchi reaction involves the photoexcitation of the carbonyl compound to its singlet or triplet excited state. This excited state then reacts with the alkene to form a diradical intermediate, which subsequently cyclizes to form the oxetane ring. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the intermediate diradical and the nature of the substituents on both the carbonyl compound and the alkene.
For the synthesis of dioxaspiro systems, a Paternò–Büchi reaction could be envisioned between a cyclic ketone and a vinyl ether or a similar electron-rich alkene. The resulting oxetane would form part of a spirocyclic system. For example, the reaction of cyclobutanone with a furan derivative could potentially lead to a dioxaspiro framework, although the product distribution might be complex.
| Reactant 1 (Carbonyl) | Reactant 2 (Alkene) | Product | Reaction Type |
| Aldehyde or Ketone | Alkene | Oxetane | Photochemical [2+2] Cycloaddition |
| Benzaldehyde | 2-Methyl-2-butene | Mixture of isomeric oxetanes | Paternò–Büchi Reaction |
| Ketone | Furan | Fused or spirocyclic oxetane | Paternò–Büchi Reaction |
Enolate Chemistry in the Regioselective Synthesis of Oxaspiro[3.5]non-7-enes
Enolate chemistry offers a versatile and powerful platform for the regioselective formation of carbon-carbon bonds, which is crucial for the synthesis of complex molecules like oxaspiro[3.5]non-7-enes. The generation of a specific enolate from a ketone precursor allows for controlled reactions with electrophiles, thereby dictating the position of new substituents and, in this case, the location of the double bond in the pyranone ring.
In the context of synthesizing this compound, a plausible strategy would involve the use of a pre-formed spirocyclic ketone. The regioselective generation of an enolate from this ketone, followed by a reaction sequence such as selenenylation and subsequent oxidative elimination, would introduce the double bond at the desired 7,8-position. The choice of base and reaction conditions (kinetic vs. thermodynamic control) is critical for generating the correct enolate isomer and ensuring the regioselectivity of the final product.
For example, using a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, leading to the introduction of the double bond at the less substituted α-carbon. Conversely, using a smaller, non-hindered base at higher temperatures could favor the thermodynamic enolate. By carefully controlling these conditions, it is possible to achieve a high degree of regioselectivity in the synthesis of the target α,β-unsaturated spirocyclic ketone.
Condensation Reactions of Dicarbonyl Dichlorides with Enolates
A foundational strategy for the construction of the carbocyclic portion of spiro[3.5]nonane systems involves the condensation of enolates with difunctional electrophiles. While the direct use of dicarbonyl dichlorides is less common, a closely related and widely employed method is the double alkylation of active methylene (B1212753) compounds, such as diethyl malonate, with dihaloalkanes. This approach effectively builds the spirocyclic carbon skeleton.
In this methodology, the active methylene compound is deprotonated with a base to form an enolate. This enolate then acts as a nucleophile, undergoing sequential alkylation reactions with a dihaloalkane. For the synthesis of a spiro[3.5]nonane precursor, a 1,3-dihalopropane could be reacted with a cyclic active methylene compound, or more commonly, a malonic ester is reacted with a cyclic dihaloalkane or undergoes a two-step sequential alkylation.
A classic example involves the reaction of diethyl malonate with a suitable dihaloalkane in the presence of a base like sodium ethoxide. The first alkylation is followed by a second intramolecular alkylation to form the spirocyclic core. Subsequent hydrolysis and decarboxylation can then yield the desired spiro ketone.
Table 1: Examples of Spirocycle Formation via Condensation of Malonate Esters This table is interactive. Click on the headers to sort.
| Enolate Precursor | Dihaloalkane | Base | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl malonate | 1,4-Dibromobutane | Sodium Ethoxide | Spiro[4.4]nonane-1,6-dione precursor | High |
| Diethyl malonate | 1,5-Dibromopentane | Sodium Ethoxide | Spiro[5.5]undecane-1,7-dione precursor | High |
This method provides a versatile entry into various spirocyclic systems, which can then be further functionalized to afford target molecules like this compound.
Intramolecular Cyclization and Ring Expansion Protocols for Spirocycle Formation
Intramolecular reactions are powerful tools for the construction of cyclic and spirocyclic systems, often proceeding with high efficiency and stereocontrol.
The formation of the oxaspirocycle core can be efficiently achieved through the acid-catalyzed intramolecular cyclization of diol precursors. This strategy is particularly effective for the synthesis of spiroketals. The reaction typically involves the protonation of a hydroxyl group, which then acts as a leaving group, allowing for the intramolecular attack of the second hydroxyl group to form the cyclic ether.
For instance, the cyclization of γ,δ-unsaturated tertiary hydroperoxides can be catalyzed by palladium(II) to yield 1,2-dioxanes, which are structurally related to the target oxaspirocycle. nih.gov Similarly, Brønsted acids can catalyze the intramolecular cyclocondensation of N-cyano sulfoximines to form thiadiazine 1-oxides, demonstrating the broad applicability of acid-catalyzed cyclization. nih.gov
The choice of catalyst is crucial and can influence the reaction's efficiency and selectivity. For example, mercury(II) salts have been shown to be highly efficient catalysts for the construction of spiroketals from alkyne diols under aqueous conditions.
Table 2: Catalysts for Acid-Catalyzed Spirocyclization of Diols This table is interactive. Click on the headers to sort.
| Diol Precursor Type | Catalyst | Product Type | Key Feature |
|---|---|---|---|
| Unsaturated Hydroperoxide | Palladium(II) | 1,2-Dioxane | Resembles natural products |
| Alkynyl Diol | Mercury(II) salts | Spiroketal | High efficiency in aqueous conditions |
| N-Cyano Sulfoximine | Sulfuric Acid | Thiadiazine 1-oxide | One-pot synthesis |
Ring expansion protocols offer another elegant route to spirocycles, particularly for accessing strained ring systems. A common strategy involves the rearrangement of an epoxide intermediate. This process is typically initiated by a Lewis acid or thermal induction, which promotes the cleavage of a C-O bond of the epoxide ring. This generates a carbocation intermediate that can undergo a rearrangement, leading to the expansion of an adjacent ring.
For example, the ring expansion of a 1-oxaspiro[2.3]hexane system can be used to synthesize cyclopentanones. nih.gov This rearrangement is driven by the release of ring strain from the epoxide and the adjacent cyclobutane ring. nih.gov The regioselectivity of the ring expansion can often be controlled by the substitution pattern on the rings and the reaction conditions. The use of siloxy-epoxides has been shown to be effective in the ring expansion of cyclobutane rings to form larger spirocyclic systems. ubc.ca
This methodology is particularly useful for constructing the spiro[3.5]nonane skeleton from a more readily accessible spiro[2.5]octane epoxide precursor. The inherent strain in the three-membered epoxide ring provides the driving force for the desired transformation.
Enantioselective and Diastereoselective Synthetic Approaches to Spiro[3.5]nonane Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Enantioselective and diastereoselective approaches to spiro[3.5]nonane derivatives have been developed to access specific stereoisomers. rsc.org
These strategies often rely on one of three main approaches:
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Chiral Catalysis: A small amount of a chiral catalyst is used to generate a chiral environment, favoring the formation of one enantiomer over the other. This includes organocatalysis, transition-metal catalysis, and biocatalysis.
Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate influence the stereochemical outcome of subsequent reactions.
For instance, the diastereoselective synthesis of spiro compounds has been achieved through the addition of organomagnesium compounds to chiral tert-butanesulfinyl imines, followed by intramolecular cyclization. Many natural products containing the spiro[3.5]nonane moiety, such as the cryptolaevilactones, provide inspiration for the development of stereoselective synthetic routes. nih.gov The total synthesis of these natural products often hinges on a key stereoselective step to establish the absolute configuration of the spirocenter. academie-sciences.fr
Table 3: Strategies for Stereoselective Spirocycle Synthesis This table is interactive. Click on the headers to sort.
| Strategy | Method | Example Application | Stereocontrol |
|---|---|---|---|
| Chiral Auxiliary | Evans Aldol Addition | Synthesis of functionalized spirocycles | High Diastereoselectivity |
| Organocatalysis | Proline-catalyzed Aldol | Asymmetric synthesis of spirooxindoles | High Enantioselectivity |
| Transition Metal Catalysis | Rh-catalyzed [2+2+2] | Construction of spiro[4.5]decanes | High Enantioselectivity |
The development of these advanced synthetic methodologies continues to expand the toolkit available to organic chemists for the construction of complex spirocyclic molecules like this compound and its analogues, paving the way for the discovery of new therapeutic agents and functional materials.
Elucidation of Reaction Mechanisms and Transformative Chemistry of 6 Oxaspiro 3.5 Non 7 En 9 One
Mechanistic Investigations into the Formation of 6-Oxaspiro[3.5]non-7-en-9-one
The formation of this compound and analogous spirocyclic systems is often achieved through oxidative spirocyclization reactions. While specific mechanistic studies for this exact compound are not extensively detailed in the available literature, the mechanism can be inferred from similar transformations involving the oxidation of phenolic precursors.
A plausible pathway involves the oxidation of a suitably substituted phenol bearing a side chain capable of intramolecular cyclization. The reaction is typically initiated by a one-electron oxidant, which abstracts a hydrogen atom from the phenolic hydroxyl group to generate a phenoxy radical. This radical species is resonance-stabilized, with electron density delocalized over the aromatic ring and the oxygen atom.
Subsequent intramolecular cyclization occurs when a nucleophilic portion of the side chain attacks one of the electron-deficient positions of the aromatic ring. In the case of forming the oxetane (B1205548) ring of this compound, this would involve the attack of a hydroxyl group from a three-carbon side chain onto the ipso-carbon of the phenoxy radical. This cyclization step leads to the formation of a spirocyclic intermediate.
Further oxidation of this intermediate, followed by tautomerization, yields the final enone product, this compound. The choice of oxidant plays a crucial role in the efficiency and selectivity of this transformation. Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed for such oxidative spirocyclizations.
Stereochemical Control and Outcome in Spirocyclic Transformations
The synthesis of spirocyclic compounds with defined stereochemistry is a significant challenge in organic synthesis due to the presence of a stereogenic spirocenter. The stereochemical outcome of the formation of this compound is dictated by the stereochemistry of the starting material and the facial selectivity of the intramolecular cyclization step.
In cases where the precursor molecule contains pre-existing stereocenters, the diastereoselectivity of the spirocyclization can be influenced by steric and electronic factors that favor the formation of one diastereomer over the other. For instance, the conformation of the side chain leading to cyclization can be biased by bulky substituents, directing the nucleophilic attack to a specific face of the aromatic ring.
Furthermore, the use of chiral catalysts or auxiliaries can enable enantioselective synthesis of spirocycles. While specific studies on the enantioselective synthesis of this compound are limited, general strategies for stereoselective spirocyclization often involve the use of chiral ligands complexed to a metal catalyst or the incorporation of a chiral auxiliary into the substrate, which is later removed. These approaches can effectively control the absolute stereochemistry of the newly formed spirocenter. The relative stability of possible stereoisomers can also be estimated using quantum chemical calculations, which can aid in predicting the major product of a reaction.
Reactivity Profiles of the Enone Moiety within this compound
The enone moiety within the this compound framework is the primary site of its chemical reactivity. The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a range of transformations, including oxidative, reductive, and substitution reactions.
Oxidative Transformations and Pathways
The enone functionality of this compound is susceptible to various oxidative transformations. Epoxidation of the electron-deficient carbon-carbon double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding spirocyclic epoxide. The stereoselectivity of this epoxidation is influenced by the steric environment around the double bond, with the reagent typically attacking from the less hindered face.
Oxidative cleavage of the double bond can be accomplished using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under appropriate conditions. These reactions would lead to the opening of the six-membered ring and the formation of dicarboxylic acids or other oxidized products, depending on the reaction conditions.
Reductive Modifications and Product Distributions
The enone system of this compound can undergo selective reduction at either the carbonyl group or the carbon-carbon double bond. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) typically leads to the reduction of the carbon-carbon double bond, affording the corresponding saturated spirocyclic ketone, 6-Oxaspiro[3.5]nonan-9-one.
Selective reduction of the carbonyl group to a hydroxyl group can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields the corresponding allylic alcohol. The stereochemical outcome of the carbonyl reduction is dependent on the approach of the hydride reagent, which is often directed by steric hindrance, leading to the preferential formation of one diastereomer.
Complete reduction of both the double bond and the carbonyl group can be achieved under more forcing conditions, such as high-pressure hydrogenation or the use of more powerful reducing agents.
Substitution Reactions on the Spirocyclic Ring System
The enone moiety of this compound is an excellent Michael acceptor, making it susceptible to conjugate addition reactions. A wide range of nucleophiles, including organocuprates, amines, thiols, and enolates, can add to the β-carbon of the enone system. This 1,4-addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of various substituents onto the spirocyclic framework.
The regioselectivity of the nucleophilic attack is directed towards the β-position due to the electronic nature of the conjugated system. The stereochemistry of the newly formed stereocenter at the β-carbon is influenced by the steric and electronic properties of both the substrate and the incoming nucleophile.
Isomerization Phenomena and Equilibrium Studies in Oxaspiro Systems
Oxaspiro compounds, including this compound, can potentially undergo isomerization reactions under certain conditions. Acid or base catalysis can promote the migration of the double bond within the six-membered ring, leading to the formation of isomeric enones. The position of the equilibrium between these isomers is determined by their relative thermodynamic stabilities.
For instance, treatment with a strong base could lead to the deprotonation at the α'-position (the carbon adjacent to the carbonyl group but not part of the double bond), followed by reprotonation to yield a different constitutional isomer. The stability of the resulting isomers is influenced by factors such as conjugation and steric interactions within the molecule.
Theoretical and Computational Investigations of 6 Oxaspiro 3.5 Non 7 En 9 One
Conformational Landscape and Energetic Analysis
The three-dimensional structure of a molecule is fundamental to its physical properties and chemical reactivity. A thorough conformational analysis of 6-Oxaspiro[3.5]non-7-en-9-one would be the first step in a computational investigation. This involves identifying all possible stable conformations (local minima on the potential energy surface) and the energy barriers for their interconversion.
The six-membered dihydropyrone ring is expected to adopt various conformations, such as chair, boat, twist-boat, and half-chair forms. The presence of the spiro-fused cyclobutane (B1203170) ring introduces significant conformational constraints. Computational methods, such as molecular mechanics (MM) force fields followed by higher-level quantum mechanical calculations, would be used to systematically explore the potential energy surface.
Energetic Analysis: Quantum chemical methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), would be employed to optimize the geometry of each identified conformer and calculate its relative energy. The results of such an analysis would typically be presented in a data table, as illustrated conceptually below.
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| CS-1 | Chair-like dihydropyrone ring | 0.00 | 95.2 |
| TB-1 | Twist-boat-like dihydropyrone ring | 2.50 | 4.7 |
| CS-2 | Alternative chair-like conformer | 5.00 | 0.1 |
This table is illustrative and does not represent actual experimental data.
Quantum Chemical Calculations of Electronic Structure and Reactivity Indices
Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule.
Electronic Structure Analysis: Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Reactivity Indices: Conceptual DFT provides a framework for quantifying chemical reactivity. Indices such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices help in predicting how the molecule will behave in chemical reactions. For instance, a high electrophilicity index would suggest susceptibility to nucleophilic attack, likely at the carbonyl carbon or the β-carbon of the enone system.
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.32 eV | Propensity to act as an electrophile |
This table is for illustrative purposes and contains hypothetical data.
Computational Studies of Transition States for Key Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, several reactions could be of interest, such as Michael additions to the enone system or reactions involving the oxetane (B1205548) ring.
Transition State Analysis: To study a reaction, the geometries of the reactants, products, and the transition state connecting them are optimized. Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for determining the reaction rate. For example, the mechanism of a Diels-Alder reaction or a nucleophilic attack could be investigated in this manner.
Analysis of Spiroconjugation Effects on Molecular Properties
Spiroconjugation is a specific type of orbital interaction that can occur in spirocyclic compounds, where the two rings are perpendicular to each other. This interaction involves the through-space overlap of p-orbitals on atoms adjacent to the spiro center.
In this compound, the spirocyclic nature could lead to interactions between the π-system of the enone in the dihydropyrone ring and the σ-orbitals of the cyclobutane ring.
Investigating Spiroconjugation: The effects of spiroconjugation on the molecule's electronic properties, such as its UV-Vis absorption spectrum and ionization potential, can be computationally investigated. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the orbital interactions and delocalization of electron density between the two rings. Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and compare them to a hypothetical non-spirocyclic analogue to isolate the effects of spiroconjugation. A shift in the wavelength of maximum absorption (λmax) would be indicative of such an effect.
Strategic Applications of 6 Oxaspiro 3.5 Non 7 En 9 One in Organic Synthesis
Utility as a Versatile Synthetic Building Block for Architecturally Complex Molecules
The strained four-membered oxetane (B1205548) ring fused to a six-membered carbocycle in 6-oxaspiro[3.5]non-7-en-9-one provides a rich platform for diverse chemical transformations. The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can unveil a variety of functional groups. This reactivity allows for the elaboration of the spirocyclic core into more complex molecular architectures.
The conjugated enone system within the six-membered ring offers additional reaction sites for conjugate additions, cycloadditions, and other transformations. The combination of these reactive centers in a compact spirocyclic framework makes this compound a potent precursor for the synthesis of natural products and other architecturally complex molecules.
Key Reactive Sites and Potential Transformations:
| Reactive Site | Type of Transformation | Potential Products |
| Oxetane Ring | Nucleophilic Ring Opening | Densely functionalized carbocycles |
| Carbonyl Group | Nucleophilic Addition, Reductions | Chiral alcohols, functionalized cyclohexanes |
| Enone System | Michael Addition, Diels-Alder Reaction | Substituted cyclohexanones, polycyclic systems |
The strategic unravelling of the spirocyclic system can lead to a rapid increase in molecular complexity. For instance, a nucleophilic attack on the oxetane ring, followed by further functionalization of the resulting intermediate, could provide access to highly substituted cyclohexane (B81311) derivatives that are common motifs in many biologically active compounds.
Potential as Precursors for Chiral Auxiliaries or Ligands
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries and ligands play a pivotal role in achieving high levels of stereocontrol in asymmetric reactions. The rigid, conformationally constrained structure of this compound makes it an attractive scaffold for the design of new chiral auxiliaries and ligands.
The inherent chirality of a substituted this compound, or the introduction of chiral centers through asymmetric synthesis, could be exploited to induce stereoselectivity in a variety of chemical transformations. The oxetane oxygen and the ketone carbonyl could serve as coordination sites for metal catalysts, positioning the spirocyclic framework to effectively shield one face of a reactive intermediate, thereby directing the approach of a reagent.
Potential Applications in Asymmetric Synthesis:
| Application | Mode of Action |
| Chiral Auxiliary | Covalently attached to a substrate to direct a stereoselective reaction. |
| Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. |
The development of synthetic routes to enantiomerically enriched this compound would be a critical first step in realizing its potential in this area. Asymmetric catalytic methods or the use of chiral starting materials could provide access to these valuable chiral building blocks.
Catalytic and Methodological Innovations Utilizing the Spirocyclic Core
The unique reactivity of the strained spirocyclic system in this compound can be harnessed to develop novel catalytic cycles and synthetic methodologies. For example, the ring-opening of the oxetane could be initiated by a catalytic amount of a Lewis or Brønsted acid, generating a reactive intermediate that could participate in subsequent bond-forming events.
Furthermore, the spirocyclic core could serve as a template for organizing reactive partners in intramolecular reactions, facilitating transformations that would be challenging to achieve in an intermolecular fashion. The development of such methodologies would not only provide efficient access to complex molecular structures but also contribute to the broader toolkit of synthetic organic chemistry.
Potential Methodological Innovations:
| Innovation | Description |
| Catalytic Ring-Opening Cascades | A catalytic trigger initiates a series of bond-forming events, leading to complex products. |
| Intramolecular Template-Directed Reactions | The spirocyclic scaffold pre-organizes reactants for efficient intramolecular transformations. |
Research in this area would likely focus on exploring the reactivity of this compound under various catalytic conditions and with a diverse range of reaction partners. The insights gained from these studies could pave the way for new and powerful synthetic strategies.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Structural Assignment
High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 6-Oxaspiro[3.5]non-7-en-9-one (C₈H₈O₂), HRMS would be expected to provide an exact mass that confirms this chemical formula.
In addition to confirming the elemental composition, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. The cleavage of the spirocyclic system or the loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄) would result in characteristic fragment ions, aiding in the structural assignment. While experimental data for this compound is not widely published, analysis of related spirocyclic compounds demonstrates the power of this technique. For instance, in the study of similar structures, characteristic fragment ions are used to piece together the molecular framework.
Table 1: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 137.0597 | Hypothetical Data | Hypothetical Data |
| [M+Na]⁺ | 159.0416 | Hypothetical Data | Hypothetical Data |
This table presents hypothetical data based on the expected application of HRMS to the target compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, specific chemical shifts would be expected for the protons and carbons in the cyclobutane (B1203170) and pyranone rings.
Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of the molecule.
COSY experiments would reveal the correlations between adjacent protons, helping to map out the spin systems within each ring.
HSQC spectra would correlate each proton to its directly attached carbon atom.
HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the spirocyclic linkage.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 | ~30-40 | ~2.0-3.0 | m |
| C2 | ~30-40 | ~2.0-3.0 | m |
| C3 | ~30-40 | ~2.0-3.0 | m |
| C4 | ~80-90 (Spiro) | - | - |
| C5 | ~60-70 | ~4.0-5.0 | t |
| C7 | ~120-140 | ~6.0-7.0 | d |
| C8 | ~140-160 | ~7.0-8.0 | d |
This table contains predicted chemical shift ranges based on known values for similar functional groups and structural motifs.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds. mdpi.com
For this compound, the most prominent absorption band in the IR spectrum would be due to the carbonyl (C=O) group of the α,β-unsaturated ketone, typically appearing as a strong absorption in the region of 1650-1700 cm⁻¹. The C=C double bond of the enone system would also give rise to a characteristic absorption, usually in the 1600-1680 cm⁻¹ region. The C-O-C stretching of the ether in the pyranone ring will also be present, typically in the 1050-1250 cm⁻¹ range.
Raman spectroscopy provides complementary information. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C bond in the enone ring might show a strong signal in the Raman spectrum.
Table 3: Key Expected IR and Raman Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| C=O (Ketone) | ~1680 | Strong | Medium |
| C=C (Alkene) | ~1620 | Medium | Strong |
This table outlines the expected vibrational frequencies based on the functional groups present in the molecule.
X-ray Crystallography for Definitive Absolute Stereochemical Determination of Spirocyclic Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org This technique is particularly crucial for molecules with stereocenters, as it can unambiguously establish the absolute stereochemistry. wikipedia.org
For a spirocyclic compound like this compound, the spiro carbon atom is a stereocenter. To determine its absolute configuration, a single crystal of a suitable derivative would be required. The process involves diffracting a beam of X-rays off the crystal and analyzing the resulting diffraction pattern. wikipedia.org This analysis provides a detailed three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unequivocal assignment of the R or S configuration at the spiro center. While this technique has been instrumental in characterizing a vast number of biological molecules and other complex structures, its application is contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative. wikipedia.org
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated chromatographic techniques, which couple a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a detection method like mass spectrometry (MS), are essential for assessing the purity of a compound and analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for each separated component, allowing for their identification. This technique is widely used for the identification of compounds in various matrices. jmchemsci.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally unstable. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This method is particularly useful for the analysis of reaction mixtures and for the quantification of compounds in various samples. For instance, LC-MS/MS (tandem mass spectrometry) has been validated for the reliable quantification of related spiro compounds in aqueous solutions. nih.gov
The choice between GC-MS and LC-MS would depend on the specific properties of this compound and the nature of the analytical problem. Both techniques are powerful tools for ensuring the purity of the synthesized compound and for its detection and quantification in various applications.
Q & A
Q. How can researchers enhance the reproducibility of synthetic procedures for this compound?
- Methodological Answer : Document all procedural nuances (e.g., stirring rate, degassing methods) in supplementary materials. Share characterization data for intermediates and byproducts. Collaborate with third-party labs for inter-laboratory validation and submit protocols to platforms like Protocol.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
